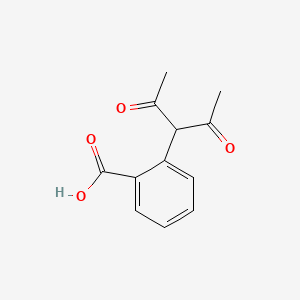

2-(1-Acetyl-2-oxopropyl)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives and β-Dicarbonyl Compounds

2-(1-Acetyl-2-oxopropyl)benzoic acid is distinguished by its hybrid structure, incorporating two key functional groups: a benzoic acid moiety and a β-dicarbonyl system. Benzoic acid derivatives are a broad class of compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group. nih.govmdpi.com They are widely distributed in nature and are pivotal in various chemical and industrial processes. The presence of the carboxylic acid group on the benzene ring significantly influences the molecule's acidity, solubility, and reactivity.

Concurrently, the compound features a β-dicarbonyl group, specifically an acetylacetone (B45752) unit attached to the benzoic acid ring. β-Dicarbonyl compounds are characterized by two carbonyl groups separated by a single carbon atom. This arrangement leads to a pronounced acidity of the central methylene (B1212753) protons and allows the molecule to exist in keto-enol tautomeric forms. This tautomerism is a cornerstone of their rich and varied reactivity, making them valuable precursors in the synthesis of a wide array of organic molecules.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems directly from its bifunctional nature. The presence of both the carboxylic acid and the β-dicarbonyl functionalities within the same molecule opens up a plethora of synthetic possibilities. The carboxylic acid group can undergo typical reactions such as esterification and amidation, while the β-dicarbonyl moiety can participate in a variety of condensation and cyclization reactions.

This dual reactivity makes this compound a valuable building block for the construction of complex molecular architectures. Its utility is particularly evident in the synthesis of heterocyclic compounds, which are integral to medicinal chemistry and materials science. researchgate.net The strategic positioning of the two functional groups allows for intramolecular reactions, facilitating the formation of cyclic structures with high efficiency and regioselectivity.

Overview of Key Research Areas

Research involving this compound and related 2-acylbenzoic acids is primarily concentrated on their application as versatile synthons for the creation of diverse heterocyclic systems. researchgate.net Key areas of investigation include the synthesis of:

Phthalides: These are bicyclic compounds containing a lactone fused to a benzene ring.

Isochromanones: These structures feature a bicyclic ether-lactone system.

Isoindolines: These are nitrogen-containing heterocyclic compounds.

Phthalazinones: These are bicyclic compounds containing a pyridazinone ring fused to a benzene ring.

Quinolones: These are bicyclic aromatic compounds with a nitrogen-containing heterocyclic ring.

The ability to access these varied scaffolds from a single precursor highlights the synthetic potential of this compound and underscores its importance in the field of organic synthesis. researchgate.netresearchgate.net

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 52962-26-2 |

| Melting Point | 140 °C (recrystallized); 138-145 °C (crude) researchgate.net |

| Boiling Point | 371.2 ± 32.0 °C (Predicted) |

| Density | 1.228 ± 0.06 g/cm³ (Predicted) |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the copper-catalyzed arylation of acetylacetone with 2-bromobenzoic acid. researchgate.net This reaction, a variation of the Hurtley reaction, has been refined to improve yields and simplify the purification process. The improved methodology avoids the formation of significant amounts of by-products, such as 2-ethoxybenzoic acid, which were common in earlier procedures that utilized sodium ethoxide as the base and ethanol (B145695) as the solvent. researchgate.net The modern approach provides a more direct and efficient route to the desired product.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dioxopentan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPUMDIQROCRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373863 | |

| Record name | 2-(1-acetyl-2-oxopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52962-26-2 | |

| Record name | 2-(1-acetyl-2-oxopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Development of Synthetic Approaches to 2 1 Acetyl 2 Oxopropyl Benzoic Acid

Early Condensation Reactions of β-Dicarbonyl Compounds with 2-Bromobenzoic Acid (e.g., Hurtley's Procedure)

The genesis of a viable synthetic route to 2-(1-Acetyl-2-oxopropyl)benzoic acid can be traced back to the early 20th century, with the pioneering work on the condensation of β-dicarbonyl compounds with aryl halides. One of the most notable early methods is that developed by W. R. H. Hurtley.

In 1929, W. R. H. Hurtley reported a method for the facile condensation of β-dicarbonyl compounds, such as acetylacetone (B45752), with 2-bromobenzoic acid. This reaction, a variation of the Ullmann condensation, traditionally utilized copper as a catalyst to facilitate the formation of a new carbon-carbon bond between the aromatic ring and the dicarbonyl compound.

The original procedure, as it became established, typically involved the use of sodium ethoxide as the base, ethanol (B145695) as the solvent, and copper powder as the catalyst. The reaction proceeds by the formation of the sodium salt of the β-dicarbonyl compound, which then acts as a nucleophile, displacing the bromine atom from the 2-bromobenzoic acid in a copper-catalyzed process.

Despite its groundbreaking nature, Hurtley's original procedure was beset with several challenges that limited its synthetic utility. A significant issue was the formation of substantial amounts of by-products. The use of sodium ethoxide in an ethanol solvent led to a competing reaction where the ethoxide ion would displace the bromine atom, resulting in the formation of 2-ethoxybenzoic acid. This side reaction could account for a considerable portion of the starting material, thereby lowering the yield of the desired product.

Furthermore, the reaction often did not proceed to completion, leaving unreacted 2-bromobenzoic acid in the mixture. The separation of the desired this compound from these acidic by-products and starting materials proved to be a difficult and tedious process, often requiring laborious fractional crystallization or column chromatography. These purification challenges, combined with the modest yields, made the original Hurtley procedure less than ideal for large-scale or high-purity applications.

| Challenge | Description | Consequence |

| By-product Formation | The use of sodium ethoxide in ethanol leads to the formation of 2-ethoxybenzoic acid. | Reduced yield of the desired product and complicates purification. |

| Incomplete Reaction | A portion of the 2-bromobenzoic acid often remains unreacted. | Further complicates the purification process. |

| Purification Difficulties | The desired product and the acidic by-products have similar properties. | Requires tedious and often inefficient purification methods like fractional crystallization. |

Evolution of Catalytic Methods for Arylation Reactions

The inherent limitations of the early condensation methods spurred the development of more efficient and selective catalytic systems for the arylation of β-dicarbonyl compounds. This evolution has largely moved in two directions: the refinement of copper-catalyzed systems and the advent of palladium-based catalysts.

Modern copper-catalyzed methods have focused on overcoming the drawbacks of the Hurtley procedure. For instance, a significantly improved method utilizes copper(I) iodide as the catalyst in a non-alcoholic solvent system, which circumvents the formation of the 2-ethoxybenzoic acid by-product. These updated procedures often offer higher yields and simpler work-up and purification steps.

In parallel, the field of palladium-catalyzed cross-coupling reactions has provided powerful alternatives for the synthesis of α-aryl-β-dicarbonyl compounds. Catalysts based on palladium have shown remarkable efficiency and functional group tolerance for the arylation of a wide variety of β-dicarbonyl compounds. These methods generally operate under milder conditions than the traditional copper-catalyzed reactions and can provide excellent yields. The choice of ligands for the palladium center is crucial and can be tuned to optimize the reaction for specific substrates.

The development of these advanced catalytic systems represents a significant leap forward from the early work of Hurtley, providing chemists with more reliable, efficient, and versatile tools for the synthesis of this compound and related compounds.

| Catalyst System | Typical Conditions | Advantages |

| Hurtley (Original) | Copper powder, Sodium ethoxide, Ethanol | Foundational method |

| Modern Copper | Copper(I) salts (e.g., CuI), Non-alcoholic solvents | Higher yields, avoids specific by-products |

| Palladium-based | Palladium complexes with various ligands | Milder conditions, broad substrate scope, high efficiency |

Contemporary Synthetic Methodologies and Advancements for 2 1 Acetyl 2 Oxopropyl Benzoic Acid

Copper-Catalyzed Arylation of Acetylacetone (B45752) with 2-Bromobenzoic Acid

The copper-catalyzed condensation of 2-bromobenzoic acids with β-dicarbonyl anions represents a key method for synthesizing α-arylated-β-dicarbonyl compounds. This transformation, a variant of the Ullmann condensation, has been investigated in detail to overcome previous limitations in synthetic utility. Research indicates that copper(I) is almost certainly the effective catalytic species in this reaction, playing a crucial role in the mechanism of the substitution. The geometry of the intermediate formed between the bromo acid and the copper catalyst appears to be of paramount importance for the reaction to proceed efficiently.

Optimization of reaction conditions has been critical to improving the synthesis of 2-(1-acetyl-2-oxopropyl)benzoic acid. The selection of the base is crucial for the initial deprotonation of the β-dicarbonyl compound, acetylacetone, to form the reactive enolate anion. While sodium hydride is a common choice for this purpose, other bases have also been successfully employed. For instance, in related C-arylation reactions, bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄·3H₂O) have proven effective.

The choice of copper catalyst and its oxidation state significantly impacts reaction efficiency. While various copper sources like copper oxides (Cu₂O, CuO) can be used, elemental copper and specifically copper(I) salts are often more effective. Studies have shown that Cu(I) iodide (CuI) can be a highly effective catalyst, leading to excellent yields. Furthermore, advancements have been made using heterogeneous catalysts, such as copper(II) oxide nanoparticles (CuO-NPs), which can serve as a reusable and highly active catalyst under ligand-free conditions. The solvent also plays a key role, with polar aprotic solvents like dimethyl sulfoxide (DMSO) being commonly used.

The table below summarizes various optimized conditions reported for copper-catalyzed C-arylation of active methylene (B1212753) compounds.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| CuO-nanoparticles (10 mol%) | Cs₂CO₃ | DMSO | 80 | 80 |

| CuI | K₃PO₄·3H₂O | DMSO | Mild Conditions | up to 98 |

| Cu/Cu₂O | K₂CO₃ | 2-ethoxyethanol | 130 | Good to High |

Data compiled from multiple sources for related arylation reactions.

Modern optimized protocols for the copper-catalyzed arylation offer significant advantages in both chemical yield and procedural simplicity. By carefully selecting the catalyst, base, and solvent, yields for C-arylation products can be good to excellent, often ranging from 78% to over 95%. The use of nanoparticle catalysts, such as CuO-NPs, not only provides high yields but also simplifies the workup process, as the catalyst can be recovered by simple centrifugation and reused for several cycles with minimal loss of activity. Furthermore, many of these modern methods operate under ligand-free conditions, which enhances their manipulative simplicity and reduces costs.

Exploration of Alternative Synthetic Routes

While copper-catalyzed arylation is a primary method, other synthetic strategies have been explored. One alternative approach involves a copper-catalyzed arylation followed by a C-C bond activation. In this method, β-diketones react with aryl halides using simple copper salts (Cu(I) or Cu(II)) and a base like K₃PO₄·3H₂O in DMSO. This process can lead to the formation of α-aryl ketones and represents a different pathway for constructing C-C bonds to carbonyl moieties.

Another fundamentally different approach to related structures involves starting with phthalic anhydrides. In one such procedure, phthalic anhydride is reacted with malonic acid in the presence of triethylamine to produce 2-acetylbenzoic acids. This intermediate can then undergo further modifications. While not a direct route to the title compound, it showcases an alternative strategy for building the core structure.

Investigation of Synthetic Scope and Substrate Limitations

The synthetic utility of a method is defined by its scope—the range of substrates with which it is compatible. The copper-catalyzed arylation of β-dicarbonyls has been investigated to determine its applicability with various substituted starting materials.

The reaction is generally applicable to a range of aryl halides. Studies using various substituted aryl halides have shown that the electronic properties of the substituents can influence reactivity. Typically, aryl halides possessing electron-withdrawing groups exhibit greater reactivity and provide better yields compared to those with electron-donating groups. This suggests that the reaction scope is broad but that yields may vary depending on the specific substitution pattern on the 2-bromobenzoic acid substrate. The reaction has also been shown to be chemo- and regioselective, with amination studies showing that substitution occurs specifically at the bromide position adjacent to the carboxylic acid, even when other halogens are present elsewhere on the aromatic ring.

The following table illustrates the effect of substituents on the yield of C-arylation with acetylacetone.

| Aryl Halide | Product Yield (%) |

| p-Nitroiodobenzene | 81 |

| m-Trifluoromethyliodobenzene | 80 |

| Iodobenzene | 80 |

| Bromobenzene | 78 |

| p-Methyliodobenzene | 76 |

Data adapted from a study on C-arylation of acetylacetone with various aryl halides.

The copper-catalyzed arylation method is not limited to acetylacetone. It is applicable to a broader class of β-dicarbonyl compounds. For example, the C-arylation of diethyl malonate with various aryl halides has been successfully demonstrated using a CuO-nanoparticle catalyst, producing the corresponding diethyl 2-aryl-malonates in good yields. This versatility allows for the synthesis of a wide range of α-arylated-β-dicarbonyl structures by simply changing the dicarbonyl component.

Strategies for Minimizing By-product Formation

In the synthesis of complex molecules such as this compound, the formation of by-products is a persistent challenge that can significantly reduce the yield and purity of the desired compound. The development of effective strategies to minimize these unwanted side reactions is crucial for creating efficient, cost-effective, and environmentally sustainable synthetic processes. These strategies generally involve a multi-faceted approach, including rigorous control of reaction conditions, judicious selection of reagents and catalysts, and the implementation of advanced purification techniques.

Control of Reaction Parameters: The precise control of reaction parameters is fundamental to directing the reaction toward the desired product and away from alternative pathways that lead to by-products. Key parameters include temperature, pressure, reaction time, and the stoichiometry of reactants.

Temperature and Pressure: Many synthetic reactions are highly sensitive to temperature. For instance, in oxidation reactions of alkyl side chains on aromatic rings, a common method for producing benzoic acid derivatives, temperature control is critical. google.com Maintaining an optimal temperature, often between 410 K and 460 K, can enhance the reaction rate for the target product while minimizing decomposition or the formation of thermal degradation by-products. google.com Similarly, controlling the pressure can be essential, particularly when gaseous reagents are involved or to maintain a liquid phase. google.com

Stoichiometry and Reagent Addition: The molar ratio of reactants can dictate the product distribution. In reactions like the Claisen-Schmidt condensation, which can produce β-diketones, adjusting the stoichiometry (e.g., using an excess of one reactant) can suppress side reactions, such as the formation of double condensation products. nih.gov The method of reagent addition is also important. Slow, dropwise addition of a highly reactive reagent can prevent localized high concentrations that might favor polymerization or other undesirable side reactions.

Selection of Catalysts and Reagents: The choice of catalysts and reagents is a powerful tool for enhancing selectivity and minimizing by-product formation.

Catalyst Selection: Catalysts can dramatically influence the reaction pathway. In the industrial production of terephthalic acid via oxidation of p-xylene, cobalt (III) salts are used as catalysts to ensure high selectivity for the desired dicarboxylic acid. libretexts.orgopenstax.org For other selective oxidations of alkyl aromatic compounds, catalyst systems based on silver, sometimes modified with cerium, have been shown to effectively promote side-chain oxidation while minimizing ring oxidation. desy.de In Friedel-Crafts acylation, a potential route to introduce acyl groups, the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can impact the reaction's efficiency and the profile of by-products. byjus.comrsc.org Because the ketone product of acylation is less reactive than the starting material, undesirable multiple acylations are generally avoided, which is an advantage over Friedel-Crafts alkylation. nih.govorganic-chemistry.org

Reagent Choice: The nature of the reacting chemicals can prevent specific side reactions. In Claisen condensations, using a base whose alkoxide component matches the alcohol portion of the ester (e.g., sodium ethoxide with an ethyl ester) is a standard practice to prevent transesterification, which would lead to a mixture of ester products. libretexts.org Furthermore, the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) in Claisen-type reactions can reduce self-aldol condensation by-products. researchgate.net

Interfacial and Biphasic Systems: Innovative reaction setups can physically segregate reactants or products to prevent subsequent unwanted reactions. A stirring-induced emulsion technique has been successfully employed in the Claisen-Schmidt condensation to synthesize benzalacetone with very high selectivity (99 ± 1%). nih.gov In this system, the water-soluble reactants (acetone and NaOH catalyst) are in the aqueous phase, while the oil-soluble reactant (benzaldehyde) is in the organic phase. The reaction occurs at the interface, and the product, being oil-soluble, diffuses into the organic phase where it is no longer in contact with the catalyst, thus preventing a second condensation reaction. nih.gov This approach demonstrates how manipulating the physical environment of the reaction can be a highly effective strategy to control product formation.

Post-Reaction Purification: Even with optimized reaction conditions, the formation of some by-products is often unavoidable. Therefore, efficient purification methods are essential to isolate the target compound with high purity.

Crystallization and Recrystallization: These are powerful techniques for purifying solid compounds. Crude benzoic acid, for example, can be purified by recrystallization from water, where the desired product crystallizes upon cooling while impurities remain in the solution. chemrj.org Melt crystallization is another technique employed for the industrial purification of benzoic acid to achieve very high purity levels (>99.9%). google.com

Chromatography and Distillation: For separating complex mixtures, column chromatography is a standard laboratory technique. On an industrial scale, distillation is often used. For instance, a two-column distillation system can be used to separate benzoic acid from both lower-boiling and higher-boiling impurities. google.com

The following table summarizes the key strategies for minimizing by-product formation and their primary objectives.

| Strategy | Primary Objective | Examples and Mechanisms |

| Control of Reaction Conditions | To optimize selectivity and minimize thermal decomposition or side reactions. | Maintaining optimal temperature (410-460 K) and pressure in oxidation reactions to prevent degradation. google.com Using specific reactant ratios in Claisen-Schmidt condensations to avoid double-addition products. nih.gov |

| Catalyst and Reagent Selection | To direct the reaction pathway towards the desired product and prevent unwanted transformations. | Using Co(III) salts for selective side-chain oxidation of xylenes. libretexts.orgopenstax.org Employing matching alkoxide bases in Claisen condensations to prevent transesterification. libretexts.org Using KOtBu instead of LDA to reduce self-aldol by-products. researchgate.net |

| Interfacial Synthesis | To physically separate the product from reactants or catalysts to prevent further reactions. | An emulsion system where the reaction occurs at the aqueous-organic interface, protecting the oil-soluble product from the aqueous catalyst. nih.gov |

| Advanced Purification Techniques | To remove impurities and isolate the final product in high purity. | Recrystallization from a suitable solvent to remove soluble impurities. chemrj.org Multi-column distillation to separate components based on boiling points. google.com Melt crystallization for achieving ultra-high purity. google.com |

By integrating these strategies, chemists can significantly enhance the efficiency and selectivity of synthetic routes to this compound, leading to higher yields of the pure compound and more sustainable chemical manufacturing processes.

Chemical Transformations and Reactivity of 2 1 Acetyl 2 Oxopropyl Benzoic Acid

Oxidation Reactions of the Compound

The presence of a 1,3-dicarbonyl moiety in 2-(1-Acetyl-2-oxopropyl)benzoic acid makes it susceptible to oxidative cleavage. A notable oxidation reaction for such systems is the Baeyer-Villiger oxidation, which typically involves the use of peroxy acids like meta-chloroperbenzoic acid (m-CPBA). In the case of α-diketones, this reaction leads to the formation of an anhydride. The mechanism involves the migration of an acyl group, which is generally less favored than alkyl or aryl group migration but can occur in these specific structures. The reaction is initiated by the protonation of a carbonyl oxygen, followed by the nucleophilic attack of the peroxy acid. Subsequent rearrangement leads to the insertion of an oxygen atom between the two carbonyl carbons, yielding an anhydride.

While specific studies on the oxidation of this compound are not extensively documented, the general principles of 1,3-diketone oxidation suggest that treatment with a peroxy acid could lead to the formation of a mixed anhydride involving the acetyl and oxopropyl groups. The reaction's regioselectivity would be influenced by the electronic and steric environment of the two carbonyl groups.

Reduction Reactions of the Compound

The carbonyl groups of the acetyl and oxopropyl moieties, as well as the carboxylic acid group, are all susceptible to reduction. The choice of reducing agent will determine the extent of reduction.

| Reducing Agent | Functional Group(s) Reduced | Product(s) |

| Sodium Borohydride (NaBH₄) | Ketones (acetyl and oxopropyl) | Diol |

| Lithium Aluminum Hydride (LiAlH₄) | Ketones and Carboxylic Acid | Triol |

This table summarizes the expected reduction products of this compound with common reducing agents.

Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the two ketone functionalities to their corresponding secondary alcohols, yielding a diol, while leaving the carboxylic acid group intact.

In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce both the ketone and the carboxylic acid groups. This would result in the formation of a triol, where the acetyl and oxopropyl groups are converted to secondary alcohols, and the carboxylic acid is reduced to a primary alcohol.

Substitution Reactions Involving Acetyl and Oxopropyl Moieties

The central carbon of the 1,3-dicarbonyl system in this compound is highly activated and susceptible to electrophilic substitution reactions. This reactivity is analogous to that of acetylacetone (B45752). The acidity of the methylene (B1212753) protons between the two carbonyl groups facilitates the formation of a stable enolate ion, which is a potent nucleophile.

This enolate can react with a variety of electrophiles, leading to the substitution of one of the central protons. Common electrophilic substitution reactions for such systems include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a base.

Alkylation: Reaction with alkyl halides.

Acylation: Reaction with acyl chlorides or anhydrides.

These reactions provide a pathway to introduce a wide range of functional groups at the central position of the dicarbonyl moiety, further diversifying the chemical structure of the parent compound.

Intramolecular Cyclization and Lactone Formation Pathways

The presence of both a carboxylic acid and a dicarbonyl system within the same molecule provides the structural basis for intramolecular cyclization reactions, leading to the formation of lactones. These reactions are often facilitated by the proximity of the reacting functional groups.

Enol-Keto Tautomerism and its Role in Reactivity

A key aspect of the reactivity of this compound is the existence of keto-enol tautomerism within its 1,3-dicarbonyl moiety. The compound can exist in equilibrium between the diketo form and two possible enol forms. The enol form is stabilized by the formation of a conjugated system and, in some cases, by intramolecular hydrogen bonding.

The enol tautomer plays a crucial role in the compound's reactivity, particularly in cyclization reactions. The enolic hydroxyl group can act as a nucleophile, attacking the electrophilic carbon of the carboxylic acid group (or its activated form). The position of the keto-enol equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.

Mechanisms of Ring Closure Reactions

The intramolecular cyclization of this compound to form a lactone can proceed through different mechanisms, often catalyzed by either acid or base.

Acid-Catalyzed Lactonization: Under acidic conditions, the carboxylic acid can be protonated, increasing the electrophilicity of its carbonyl carbon. The enol form of the dicarbonyl moiety can then act as a nucleophile, attacking the activated carboxylic acid. Subsequent loss of a proton and water leads to the formation of a lactone ring. This pathway is analogous to the formation of isobenzofuranone derivatives from 2-acylbenzoic acids.

Base-Catalyzed Lactonization: In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. The base can also catalyze the formation of the enolate from the dicarbonyl system. While the carboxylate is less electrophilic, intramolecular nucleophilic attack of the enolate on an activated form of the carboxylic acid (e.g., an acyl halide or mixed anhydride, formed in a separate step) can lead to ring closure.

The specific lactone structure formed will depend on which of the two carbonyl groups of the dicarbonyl moiety participates in the enolization and subsequent cyclization. The regioselectivity of this process is influenced by the relative stability of the possible enol tautomers and the steric hindrance around the carbonyl groups.

Derivatization Strategies and Complex Molecule Synthesis Utilizing 2 1 Acetyl 2 Oxopropyl Benzoic Acid

Synthesis of Analogues and Functionalized Derivatives

The synthesis of analogues and functionalized derivatives of benzoic acid, a class to which 2-(1-acetyl-2-oxopropyl)benzoic acid belongs, is a significant area of research. These derivatives are crucial as intermediates and building blocks in organic synthesis. For instance, various benzoic acid derivatives have been synthesized to serve as precursors for more complex molecules.

One common strategy involves the modification of the carboxylic acid group or the aromatic ring. For example, the synthesis of 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid and 4-((2-(thiophen-2-yl)acetyl)thio)benzoic acid was achieved by reacting the corresponding acid chloride with a thiol. Another approach involves the Claisen condensation of an acetylbenzoic acid derivative with an oxalate ester, followed by cyclocondensation, to yield functionalized piperazin-2-ones.

The following table provides examples of synthesized benzoic acid derivatives and the synthetic methods employed:

| Derivative | Starting Material | Key Reaction | Resulting Compound |

| Thio-substituted benzoic acid | Substituted benzoic acid | Conversion to acid chloride, followed by reaction with a thiol | 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid |

| Piperazin-2-one derivative | 4-Acetylbenzoic acid | Claisen condensation with dimethyl oxalate, followed by cyclocondensation with ethylenediamine | (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid |

| Organotin(IV) carboxylates | 2-((2-methoxyphenyl)carbamoyl)benzoic acid | Reaction with organotin compounds | Organotin(IV) carboxylate derivatives |

Role as a Synthetic Building Block in Multistep Organic Synthesis

Benzoic acid and its derivatives are fundamental building blocks in multistep organic synthesis, valued for their utility in constructing more complex molecular frameworks. Their presence in numerous natural products and medicinally important compounds underscores their significance.

The versatility of benzoic acid derivatives makes them key intermediates in the synthesis of a wide range of complex organic molecules. For example, they are used in the production of phenols and padimate O. The synthesis of quinazolinone derivatives often involves 2-aminobenzoic acid as a starting material. Furthermore, multistep syntheses, such as the conversion of benzaldehyde to benzoin and then to benzil, highlight the sequential reactions that can be built upon simple aromatic aldehydes and acids.

Research has demonstrated the synthesis of various complex structures from benzoic acid precursors:

Quinazolinones: Synthesized from 2-aminobenzoic acid.

Thiadiazole derivatives: Prepared from benzoic acid derivatives through a series of reactions.

Organotin(IV) carboxylates: Synthesized from 2-((2-methoxyphenyl)carbamoyl)benzoic acid.

In nature, benzoic acids are precursors to a vast array of specialized metabolites. Plants, for instance, utilize benzoic acids as building blocks for hormones, cofactors, and defense compounds. This natural precedent has inspired chemists to employ benzoic acid derivatives in the laboratory synthesis of natural products. Biotechnological methods are also being explored to produce 2-oxocarboxylic acids, which serve as valuable building blocks for subsequent chemical syntheses, offering a greener alternative to traditional chemical methods.

The following table highlights the role of benzoic acid derivatives as precursors in synthesis:

| Synthetic Target Class | Benzoic Acid Precursor | Importance |

| Plant-derived secondary metabolites | Benzoic Acid | Biosynthesis of defense compounds and signaling molecules. |

| Hydrophilic triazines | 2-Oxocarboxylic acids | Serve as versatile building blocks in organic synthesis. |

| Spiro-connected heterocycles | 2-Oxocarboxylic acids | Useful for constructing complex heterocyclic systems. |

Integration into Advanced Chemical Architectures

The structural features of this compound and its derivatives allow for their incorporation into sophisticated molecular systems, leading to novel materials and compounds with specific functions.

Porphyrins, with their unique electronic and photophysical properties, can be functionalized with benzoic acid derivatives to create more complex and tailored systems. For example, 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetrabenzoic acid has been synthesized by reacting pyrrole with 4-formylbenzoic acid. This tetra-acid porphyrin can then be further derivatized by reacting it with various amines to form amide-linked porphyrin derivatives. These modifications can influence the solubility, aggregation, and electronic properties of the porphyrin, making them suitable for applications such as in dye-sensitized solar cells.

Mechanistic Insights and Reaction Pathway Analysis

Detailed Mechanistic Studies of Copper-Catalyzed Arylation Reactions

The copper-catalyzed arylation of β-dicarbonyl compounds, such as the Hurtley reaction, involves the condensation of molecules like 2-(1-acetyl-2-oxopropyl)benzoic acid with aryl halides. researchgate.net Detailed investigations into these reactions have revealed crucial information about the catalytic cycle and the factors influencing reaction efficiency. It has been demonstrated that a copper species, likely copper(I), is an essential catalyst for these condensations. researchgate.net The reaction is most successful with ortho-bromocarboxylic acids, while a carboxyl group is deemed necessary for the reaction to proceed. researchgate.net

In the arylation of β-dicarbonyl compounds, copper and its oxides (Cu₂O and CuO) play a dual role; they function not only as catalysts but also as acceptors for the halogen atom from the aryl halide. researchgate.net The choice of copper source significantly impacts the reaction yield and efficiency. Elemental copper (Cu) generally provides higher yields than copper(I) oxide (Cu₂O) or copper(II) oxide (CuO). researchgate.net Between the two oxides, Cu₂O demonstrates higher activity. researchgate.net This suggests that the active catalytic species is likely Cu(I), which is either used directly or formed in situ. researchgate.net

The reactivity of the aryl halide component is also a critical factor, following the expected trend for nucleophilic aromatic substitution. The reaction rate increases as the halogen changes from chlorine to iodine. researchgate.net

Table 1: Relative Activity of Copper Species and Aryl Halides

| Feature | Order of Increasing Activity/Yield |

|---|---|

| Copper Source | CuO < Cu₂O < Cu |

| Aryl Halide (PhX) | PhCl < PhBr < PhI |

This table summarizes the general reactivity trends observed in the copper-catalyzed arylation of β-dicarbonyl compounds. researchgate.net

The copper-catalyzed arylation of this compound is mechanistically related to the broader class of Ullmann condensation or Ullmann-type reactions. researchgate.netwikipedia.org The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl compound, often requiring high temperatures. organic-chemistry.orgmdpi.com Ullmann-type reactions are a wider category of copper-catalyzed nucleophilic aromatic substitutions that couple aryl halides with various nucleophiles, including compounds with active C-H bonds like β-dicarbonyls. wikipedia.orgorganic-chemistry.org

These reactions traditionally required stoichiometric amounts of copper and harsh conditions. wikipedia.orgmdpi.com However, modern variations utilize soluble copper catalysts, often supported by ligands, which allow the reactions to proceed under milder conditions. wikipedia.org The mechanism is believed to involve copper(I) species that undergo oxidative addition with the aryl halide. organic-chemistry.org Some proposed catalytic cycles for Ullmann-type reactions postulate an oxidation of copper to a Cu(III) state, a concept that has gained traction as stable Cu(III) complexes have been prepared and characterized. organic-chemistry.org

Investigation of Key Intermediates and Reaction Pathways

Mechanistic proposals for the copper-catalyzed arylation of β-dicarbonyl compounds suggest the initial formation of a copper(I) intermediate. One proposed pathway involves the reaction between the active hydrogen compound (RZH), in this case, this compound, and copper or copper oxide to form an RZ—Cu species. researchgate.net This organocopper intermediate is then attacked by the organic halide. researchgate.net The geometry of the intermediate formed between the halo-acid and copper appears to be of paramount importance for the reaction to proceed successfully. researchgate.net

A more detailed, putative reaction pathway for the arylation of β-diketones involves a Cu(I)/Cu(III) catalytic cycle. acs.orgorganic-chemistry.org

Oxidative Addition : The aryl halide (ArX) undergoes oxidative addition to a Cu(I) complex, generating a Cu(III) intermediate. acs.org

C-C Bond Activation/Cleavage : In the presence of water, C-C bond activation and cleavage occur, leading to the formation of a new intermediate and the release of potassium acetate (B1210297) (KOAc) when K₃PO₄·3H₂O is used as a base. acs.orgorganic-chemistry.org

Reductive Elimination : This intermediate undergoes reductive elimination, which forms the C-C bond of the final α-aryl ketone product. acs.org

Catalyst Regeneration : The reductive elimination step produces another Cu(I) intermediate, which reacts with the diketone to regenerate the initial Cu(I) species for the next catalytic cycle. acs.org

Studies involving in situ monitoring have confirmed the formation of byproducts like potassium acetate, lending support to this proposed C-C activation pathway. organic-chemistry.org

Kinetic and Thermodynamic Parameters Governing Transformations

While specific kinetic rate constants for the arylation of this compound are not extensively documented, studies have established clear relationships between the reactant properties and reaction conditions. A significant thermodynamic parameter influencing the reaction is the acidity of the active hydrogen compound. researchgate.net

A roughly linear correlation has been observed between the pKa value of the C-H acidic compound and the initiation temperature (Ti) of the phenylation reaction. researchgate.net Compounds with stronger acidity (lower pKa) are more easily phenylated, meaning the reaction commences at a lower temperature. researchgate.net This indicates that the deprotonation step to form the initial copper-enolate intermediate is a key part of the reaction mechanism. researchgate.net

Kinetic studies on related copper-catalyzed Ullmann-type reactions provide further insight. For instance, in C-O coupling reactions, the rate can be influenced by the presence and concentration of ligands. nih.gov In some cases, reactions initiated with a pre-formed, ligated copper(I) complex showed that the reaction rate was not significantly inhibited by the addition of excess ligand, suggesting that the ligated species itself is reactive towards the aryl halide. nih.gov Such studies help to rule out or support mechanistic possibilities, such as pathways involving free aryl radicals, by using radical clock experiments. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Copper |

| Copper(I) oxide |

| Copper(II) oxide |

| Phenyl chloride |

| Phenyl bromide |

| Phenyl iodide |

Conclusion and Future Research Directions for 2 1 Acetyl 2 Oxopropyl Benzoic Acid

Summary of Current Research Understanding

Currently, dedicated research focusing specifically on 2-(1-Acetyl-2-oxopropyl)benzoic acid is not extensively documented in publicly available scientific literature. The existing body of knowledge is primarily centered on a wide array of other benzoic acid derivatives. nih.govfishersci.com Research in this broader class of compounds is robust, with significant efforts directed towards the synthesis and evaluation of their biological activities. For instance, various substituted benzoic acids have been investigated for their potential as anti-inflammatory agents, acetylcholinesterase inhibitors, and carbonic anhydrase inhibitors. mdpi.comnih.gov The synthesis of complex benzoic acid derivatives often involves multi-step processes, including reactions like Claisen condensation, to build upon the foundational benzoic acid structure. mdpi.com The general understanding is that the functional groups attached to the benzoic acid ring play a crucial role in determining the compound's chemical properties and biological activity. However, without direct studies on this compound, its specific characteristics and potential applications remain largely theoretical and inferred from the behavior of structurally related molecules.

Identification of Unexplored Avenues and Challenges

The primary challenge concerning this compound is the fundamental gap in foundational research. Its synthesis, spectroscopic characterization, and basic chemical reactivity have not been thoroughly reported. This lack of primary data presents a significant hurdle for any advanced investigation into its potential uses.

Unexplored Avenues:

Synthetic Pathways: The development of an efficient and scalable synthesis method for this compound is a primary unexplored avenue.

Physicochemical Properties: A detailed investigation of its physical and chemical properties, such as solubility, stability, and pKa, is required.

Biological Screening: The compound has not been screened for potential biological activities. Given that other benzoic acid derivatives exhibit interesting pharmacological profiles, this is a significant area for exploration. nih.gov

Coordination Chemistry: Its potential as a ligand in coordination chemistry for the synthesis of novel metal-organic frameworks or complexes has not been investigated.

Challenges:

Synthesis Selectivity: A potential challenge in its synthesis could be achieving the desired regioselectivity on the benzene (B151609) ring and controlling the reactivity of the diketone and carboxylic acid functionalities. In the synthesis of related compounds, challenges such as the degradation of the molecule under certain hydrolytic conditions (both acidic and alkaline) have been reported. mdpi.com

Compound Stability: The presence of multiple reactive functional groups (a carboxylic acid and a beta-diketone) may lead to stability issues under certain conditions, posing a challenge for its synthesis, purification, and storage.

Proposed Directions for Advanced Academic Inquiry

Future research on this compound should be strategically directed to first build a foundational understanding of the compound, which can then be leveraged for more advanced studies.

Foundational Research:

Development of Synthetic Routes: The immediate focus should be on establishing a reliable and well-characterized synthetic pathway to produce high-purity this compound.

Comprehensive Characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and X-ray crystallography should be performed to unequivocally confirm its structure and understand its conformational properties.

Computational Modeling: In silico studies could be employed to predict its molecular properties, potential binding affinities to various enzymes, and to guide experimental work. nih.gov

Advanced Research:

Medicinal Chemistry Exploration: Drawing parallels from other benzoic acid derivatives, a systematic investigation into its potential as an anti-inflammatory, antimicrobial, or enzyme-inhibiting agent is a logical next step. mdpi.comnih.gov Structure-activity relationship (SAR) studies could be initiated by synthesizing a library of related derivatives.

Materials Science Applications: Its utility as a building block (synthon) in organic synthesis for the creation of more complex molecules, such as heterocyclic compounds, should be explored.

Polymer Chemistry: The dicarbonyl and carboxylic acid moieties could be exploited for the synthesis of novel polyesters or other polymers with unique properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Acetyl-2-oxopropyl)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of structurally related benzoic acid derivatives, such as 2-(2-oxo-2-arylacetamido)benzoic acids, often involves acid-catalyzed rearrangements of oxirane precursors. For example, substituted oxiranes (e.g., 3-(2-nitroaryl)oxiran-2-yl derivatives) undergo rearrangement in acetic acid to yield target compounds. Yield optimization can be achieved by controlling reaction temperature (e.g., reflux conditions), solvent polarity, and purification via recrystallization (e.g., using acetic acid) . Additionally, nucleophilic fluorination methods for benzoic acid derivatives, such as hypervalent iodine-mediated reactions, highlight the importance of catalyst selection and reaction time .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer : Structural elucidation typically combines:

- X-ray crystallography : Resolve crystal lattice parameters (e.g., triclinic system, space group P1) and confirm molecular geometry via diffraction data collected at 296 K using MoKα radiation .

- Mass spectrometry (EI-MS) : Confirm molecular weight (e.g., m/z 178.18 for related benzoic acids) and fragmentation patterns using NIST-standardized protocols .

- UV/CHN analysis : Validate chromophore behavior (e.g., λmax values) and elemental composition (C, H, N percentages) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard mitigation strategies for similar compounds:

- Use fume hoods and PPE (gloves, goggles) to avoid skin/eye contact (Category 2 irritant) .

- Implement spill containment measures (e.g., inert absorbents) and emergency rinsing protocols (15-minute eye wash with water) .

- Monitor air quality to prevent inhalation exposure, as advised in SDS guidelines for benzoic acid derivatives .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate molecular orbitals and electrostatic potentials to assess electrophilic/nucleophilic sites. PubChem’s InChI key and SMILES notations enable structure-based simulations .

- pH-dependent stability : Model protonation states using software like Gaussian or ORCA to predict degradation pathways (e.g., hydrolysis of acetyl groups) .

Q. What strategies resolve contradictions in synthetic or analytical data for this compound?

- Methodological Answer : Cross-validate conflicting results via:

- Multi-technique characterization : Combine NMR, X-ray, and high-resolution MS to confirm structural integrity .

- Reaction reproducibility : Standardize solvents (e.g., acetone for washing intermediates) and catalysts (e.g., H2SO4 for rearrangements) across labs .

Q. How can metabolic pathways and bioactive derivatives of this compound be investigated?

- Methodological Answer :

- In vitro assays : Use hepatic microsomes or cell cultures to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- LC-MS/MS : Track metabolite formation (e.g., m/z shifts indicative of acetyl group hydrolysis) with collision-induced dissociation .

- Structure-activity relationships (SAR) : Modify the oxopropyl side chain to assess bioactivity changes (e.g., anti-inflammatory potential) .

Q. What environmental factors influence the stability of this compound in experimental systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.